(2S,3R)-3-hydroxypiperidine-2-carboxylic acid (2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 112241-70-0
VCID: VC20834843
InChI: InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
SMILES: C1CC(C(NC1)C(=O)O)O
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

CAS No.: 112241-70-0

Cat. No.: VC20834843

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid - 112241-70-0

Specification

CAS No. 112241-70-0
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
Standard InChI Key FDMYUQHVJYNDLI-UHNVWZDZSA-N
Isomeric SMILES C1C[C@H]([C@H](NC1)C(=O)O)O
SMILES C1CC(C(NC1)C(=O)O)O
Canonical SMILES C1CC(C(NC1)C(=O)O)O

Introduction

Physical and Chemical Properties

Molecular Characteristics

(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid possesses distinct molecular properties that define its behavior in chemical and biological systems. The free acid form has a molecular formula of C6H11NO3 with a molecular weight of 145.16 g/mol. The hydrochloride salt form (C6H12ClNO3) has a higher molecular weight of 181.62 g/mol due to the addition of HCl . Table 1 summarizes the key molecular characteristics of this compound.

Table 1: Key Molecular Characteristics of (2S,3R)-3-Hydroxypiperidine-2-Carboxylic Acid

PropertyFree Acid FormHydrochloride Salt
Molecular FormulaC6H11NO3C6H12ClNO3
Molecular Weight145.16 g/mol181.62 g/mol
CAS Number112241-70-0870651-01-7
PubChem CID1085559811600781
InChIKeyNot specified in search resultsABMGIZHBKVDDRD-JBUOLDKXSA-N

Structural Identifiers and Representations

The structural representation of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid can be expressed through various chemical notation systems, which are essential for database searches and molecular modeling. The hydrochloride salt form has the following identifiers :

  • InChI: InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1

  • SMILES: C1CC@HO.Cl

These identifiers precisely define the three-dimensional structure of the molecule, including the stereochemical configuration at positions 2 and 3, which is crucial for understanding its interactions with biological targets.

Stereochemistry and Structural Features

Significance of Stereochemistry

The stereochemistry of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is fundamentally important to its biological activity and chemical properties. The (2S,3R) configuration specifically refers to the spatial arrangement of atoms at positions 2 and 3 of the piperidine ring. This stereochemical configuration distinguishes it from other diastereomers such as (2R,3R), (2R,3S), and (2S,3S) forms, each of which may exhibit different biological activities and properties.

Structural Comparison with Related Compounds

(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid belongs to a family of structurally related compounds including various stereoisomers and piperidine derivatives. Understanding the structural relationships between these compounds provides valuable insights into their relative biological activities and potential applications.

Table 2: Structural Comparison of (2S,3R)-3-Hydroxypiperidine-2-Carboxylic Acid with Related Compounds

CompoundKey Structural DifferencesRelationship to (2S,3R)-3-Hydroxypiperidine-2-Carboxylic Acid
(2R,3R)-3-Hydroxypiperidine-2-carboxylic acidInverted stereochemistry at position 2Diastereomer
(2R,3S)-3-Hydroxypiperidine-2-carboxylic acidInverted stereochemistry at positions 2 and 3Diastereomer
(2S,3S)-3-Hydroxypiperidine-2-carboxylic acidInverted stereochemistry at position 3Diastereomer
Piperidine-2-carboxylic acid (Pipecolic acid)Lacks hydroxyl group at position 3Parent compound without hydroxyl group
(R)-Piperidine-2-carboxylic acid hydrochlorideLacks hydroxyl group; different stereochemistryRelated piperidine derivative

Synthesis and Production Methods

Industrial Production Methods

For large-scale production, enzymatic asymmetric synthesis methods offer advantages in terms of stereoselectivity and efficiency. These approaches may include:

  • Asymmetric reductive amination of keto acids

  • Asymmetric transfer of amino groups to keto acids

  • Enantioselective addition of ammonia to α,β-unsaturated acids

These methods allow for the production of specific stereoisomers with high enantiopurity, which is essential for applications in pharmaceutical research and development.

Biological Activities and Applications

Pharmacological Properties

(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid demonstrates significant biological activities that make it valuable in medicinal chemistry research. The compound's stereochemistry plays a crucial role in determining its interactions with biological targets, including enzymes and receptors. While detailed pharmacological data for this specific stereoisomer is limited in the provided search results, piperidine derivatives as a class have shown various bioactivities that suggest potential therapeutic applications.

Application AreaPotential UseRationale
Medicinal ChemistryBuilding block in drug synthesisChiral structure serves as a valuable scaffold for synthesizing bioactive compounds
NeuropharmacologyTreatment of neurodegenerative disordersPiperidine derivatives often show activity in neurological pathways
Cancer ResearchDevelopment of enzyme inhibitorsMay interact with specific enzymes involved in cancer cell proliferation
Synthetic ChemistryChiral auxiliary or catalystStereochemically defined structure useful in asymmetric synthesis
Structure-Activity Relationship StudiesUnderstanding stereochemical influencesProvides insights into the role of stereochemistry in biological activities

Structure-Activity Relationships

Impact of Stereochemistry on Biological Activity

The stereochemistry of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid significantly influences its interactions with biological targets. The specific configuration at positions 2 and 3 affects the compound's three-dimensional structure, which in turn determines how it fits into binding sites of enzymes and receptors. This stereochemical specificity is crucial for the compound's efficacy and selectivity in potential therapeutic applications.

Current Research and Future Directions

Recent Developments

Recent research on (2S,3R)-3-hydroxypiperidine-2-carboxylic acid has focused on exploring its potential as a building block in medicinal chemistry and as a tool for understanding structure-activity relationships. The compound's unique stereochemical properties make it valuable for studying how spatial arrangement affects biological activity, which is fundamental to rational drug design.

Future Research Opportunities

Several promising research directions for (2S,3R)-3-hydroxypiperidine-2-carboxylic acid include:

  • Development of novel synthetic methods to produce the compound with higher efficiency and stereoselectivity

  • Exploration of its potential as a scaffold for designing new therapeutic agents

  • Investigation of its interactions with specific biological targets to elucidate mechanisms of action

  • Comparative studies with other stereoisomers to understand the relationship between stereochemistry and biological activity

  • Integration into drug discovery programs targeting specific diseases where piperidine derivatives have shown promise

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